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Compound of Interest

2,4-Dichlorothieno[3,2-
Compound Name:

dlpyrimidine

Cat. No.: B033283

An In-depth Technical Guide to 2,4-Dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) for
Researchers and Drug Development Professionals

Introduction

2,4-Dichlorothieno[3,2-d]pyrimidine is a heterocyclic organic compound that serves as a
crucial building block in medicinal chemistry and drug discovery. Its thienopyrimidine core is a
key pharmacophore in a variety of kinase inhibitors, making it a compound of significant
interest for the development of targeted therapies, particularly in oncology. This guide provides
a comprehensive overview of its chemical properties, suppliers, and its application in the
synthesis of kinase inhibitors, complete with experimental insights and pathway diagrams.

Chemical and Physical Properties

2,4-Dichlorothieno[3,2-d]pyrimidine, a white to off-white solid, possesses the following key
properties[1]:
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Property Value

CAS Number 16234-14-3

Molecular Formula CeH2CI2N2S

Molecular Weight 205.06 g/mol [1]

Melting Point 136.0 to 140.0 °C[2]

Boiling Point (Predicted) 274.8+22.0°C

Density (Predicted) 1.662 + 0.06 g/cm3[2]

Appearance White to Almost white powder to crystal

Room temperature, recommended to be stored
Storage Temperature )
in a cool, dark place (<15°C)

Key Applications in Medicinal Chemistry

2,4-Dichlorothieno[3,2-d]pyrimidine is a versatile precursor for the synthesis of a wide range
of biologically active molecules. The two chlorine atoms on the pyrimidine ring are susceptible
to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional
groups and the generation of diverse chemical libraries. This reactivity is central to its use in
developing kinase inhibitors.

Synthesis of Kinase Inhibitors

This compound is a key intermediate in the synthesis of inhibitors for several important kinases,
including:

e Phosphoinositide 3-kinase (PI3K) and mTOR: The thienopyrimidine scaffold is a well-
established core for potent PI3K and mTOR inhibitors. By reacting 2,4-dichlorothieno[3,2-
d]pyrimidine with various amines and other nucleophiles, researchers have developed
highly selective and dual PI3BK/mTOR inhibitors for cancer therapy.

e Cyclin-Dependent Kinase 7 (CDK7): It is used to synthesize novel CDK?7 inhibitors, which
are promising for the treatment of triple-negative breast cancer.
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o Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): Derivatives have been
identified as dual inhibitors of FAK and FLT3, showing potential in treating highly invasive
cancers and acute myeloid leukemia (AML).

o Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The thienopyrimidine core is
utilized to create potent VEGFR-2 inhibitors, which are crucial in blocking tumor
angiogenesis.

Experimental Protocols

The following sections provide illustrative experimental procedures for the synthesis and
derivatization of 2,4-Dichlorothieno[3,2-d]pyrimidine.

Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

A common method for the synthesis of the title compound involves the chlorination of
thieno[3,2-d]pyrimidine-2,4-dione.

General Procedure: To a suspension of thieno[3,2-d]pyrimidine-2,4-dione (1 equivalent) in
phosphorus oxychloride (POCIs, ~8-10 equivalents), diisopropylethylamine (DIPEA, ~2.5
equivalents) is added. The reaction mixture is heated to reflux for approximately 2 hours. After
the reaction is complete, the excess POCIs and DIPEA are removed by distillation under
reduced pressure. The resulting crude product is then purified to yield 2,4-dichlorothieno[3,2-
d]pyrimidine[3].

Synthesis of a 4-Substituted Thieno[3,2-d]pyrimidine
Derivative (A PIBK/ImMTOR Inhibitor Precursor)

The reactivity of the chlorine atoms at the C2 and C4 positions is differential, often allowing for
sequential substitution. The C4 position is generally more reactive towards nucleophilic
substitution.

General Procedure for Monosubstitution: 2,4-Dichlorothieno[3,2-d]pyrimidine (1 equivalent)
is dissolved in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF). A
primary or secondary amine (1-1.2 equivalents) and a base such as DIPEA or triethylamine
(TEA) are added. The reaction is typically stirred at room temperature or gently heated until
completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the product
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is isolated by standard workup procedures, which may include extraction and purification by

column chromatography.

Signaling Pathway

The PIBK/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth,
proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making
it a prime target for drug development. Molecules synthesized from 2,4-Dichlorothieno[3,2-
d]pyrimidine are designed to inhibit key kinases in this pathway.

Cell Membrane

R

Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by thieno[3,2-
d]pyrimidine derivatives.

Experimental Workflow

The development of novel kinase inhibitors using 2,4-Dichlorothieno[3,2-d]pyrimidine as a
starting material typically follows a structured workflow from synthesis to biological evaluation.
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Caption: A typical workflow for the discovery of kinase inhibitors starting from 2,4-
Dichlorothieno[3,2-d]pyrimidine.

Suppliers

A variety of chemical suppliers offer 2,4-Dichlorothieno[3,2-d]pyrimidine, typically with
purities of 98% or higher. When sourcing this material, it is advisable to request a certificate of
analysis to confirm its identity and purity.

Supplier Location
Sigma-Aldrich International
TCI Chemicals International
Pharmaffiliates India
ChemicalBook China
Ambeed USA
Chem-Impex USA
Hangzhou Longshine Bio-Tech China
Catsyn China
Conclusion

2,4-Dichlorothieno[3,2-d]pyrimidine is a high-value starting material for the synthesis of
targeted therapeutics. Its versatile reactivity and the proven efficacy of its derivatives as kinase
inhibitors underscore its importance in modern drug discovery. This guide provides a
foundational understanding for researchers and drug development professionals looking to
leverage the potential of this powerful chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b033283?utm_src=pdf-body
https://www.benchchem.com/product/b033283?utm_src=pdf-body
https://www.benchchem.com/product/b033283?utm_src=pdf-body
https://www.benchchem.com/product/b033283?utm_src=pdf-body
https://www.benchchem.com/product/b033283?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. 2,4-Dichlorothieno[3,2-d]pyrimidine | C6H2CI2N2S | CID 12712832 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent
CDKY7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

e 3. 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 [chemicalbook.com]

¢ To cite this document: BenchChem. [CAS number 16234-14-3 chemical properties and
suppliers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033283#cas-number-16234-14-3-chemical-
properties-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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